Xininurad

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2365178-28-3 |

|---|---|

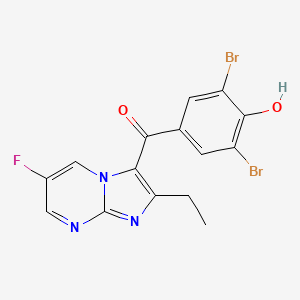

Molecular Formula |

C15H10Br2FN3O2 |

Molecular Weight |

443.06 g/mol |

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone |

InChI |

InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3 |

InChI Key |

ACXPMDYWZAUOJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Xininurad's Mechanism of Action on URAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is an orally administered, small-molecule selective inhibitor of the human urate transporter 1 (hURAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on URAT1, with a focus on its pharmacological properties, supporting experimental data, and relevant methodologies for its evaluation.

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[2][3] Localized on the apical membrane of proximal tubule epithelial cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3] By inhibiting URAT1, this compound promotes the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3][4] This mechanism of action positions this compound as a promising uricosuric agent for the management of hyperuricemia and the prevention of gout flares.[3]

Pharmacological Profile of this compound

In Vitro Potency

This compound has demonstrated significant potency as a URAT1 inhibitor. Preclinical data indicates that its half-maximal inhibitory concentration (IC50) for hURAT1 is substantially lower than that of other established URAT1 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Other URAT1 Inhibitors

| Compound | Target | IC50 | Source |

| This compound (XNW3009) | hURAT1 | >40-fold lower than Benzbromarone and Lesinurad | [5] |

| Benzbromarone | hURAT1 | ~200 nM | [6] |

| Lesinurad | hURAT1 | ~12 µM | [6] |

| Dotinurad | hURAT1 | 8 nM | [6] |

| Verinurad | hURAT1 | 40 nM | [6] |

Note: A specific IC50 value for this compound has not been publicly disclosed in the reviewed literature; the information is based on a comparative claim.

Clinical Pharmacokinetics and Pharmacodynamics

A clinical study involving a single oral dose of 1 mg of this compound in patients with varying degrees of renal function provided key pharmacokinetic and pharmacodynamic insights.

Table 2: Pharmacokinetic Parameters of this compound (1 mg single dose)

| Patient Group | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) |

| Normal Renal Function | 42.9 | 982 |

| Mild Renal Impairment | 57.7 | 1380 |

| Moderate Renal Impairment | 46.0 | 1050 |

| Source:[7] |

The study concluded that mild to moderate renal impairment had a limited effect on the pharmacokinetic profile of this compound.[7] Furthermore, the administration of this compound led to a noticeable reduction in serum uric acid levels across all patient groups, demonstrating its pharmacodynamic effect.[7] In a Phase II clinical trial, a 0.5mg dose of this compound was reported to be more effective in lowering serum uric acid to ≤360 µmol/L than a 50mg dose of benzbromarone.[5]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound on hURAT1, based on common methodologies for URAT1 inhibitors.

Objective: To determine the IC50 value of a test compound for the inhibition of hURAT1-mediated uric acid uptake in a cell-based assay.

Materials:

-

HEK293 cells stably expressing hURAT1.

-

Control HEK293 cells (not expressing hURAT1).

-

[¹⁴C]-labeled uric acid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Test compound (e.g., this compound) at various concentrations.

-

Positive control inhibitor (e.g., Benzbromarone).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Culture: Culture the hURAT1-expressing HEK293 cells and control cells in appropriate media and conditions until they reach a suitable confluency for the assay.

-

Assay Preparation: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Inhibition: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 10-30 minutes) at 37°C.

-

Uric Acid Uptake: Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well. Incubate for a specific time (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background radioactivity measured in control cells (not expressing hURAT1).

-

Normalize the data to the protein concentration in each well.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

-

Clinical Pharmacokinetic and Pharmacodynamic Study Protocol

The following protocol outlines the key elements of a clinical study to evaluate the pharmacokinetics and pharmacodynamics of a URAT1 inhibitor like this compound.

Objective: To assess the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects (serum uric acid reduction) of the test drug in human subjects.

Study Design: A parallel, open-label, single-dose study.[8]

Participant Population: Healthy volunteers or patients with hyperuricemia, potentially stratified by renal function (e.g., normal, mild, moderate impairment).[8]

Methodology:

-

Screening and Enrollment: Screen potential participants based on inclusion and exclusion criteria.

-

Dosing: Administer a single oral dose of the test drug (e.g., 1 mg this compound tablet) to the participants in a fasting state.[8]

-

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure the plasma concentration of the drug.[8] Urine samples may also be collected to determine the extent of renal excretion.[7]

-

Pharmacodynamic Sampling: Collect blood samples at baseline and at various time points post-dose to measure serum uric acid levels.[8]

-

Bioanalytical Method: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration in plasma and uric acid in serum.[8]

-

Data Analysis:

-

Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[8]

-

Pharmacodynamics: Determine the change in serum uric acid from baseline at each time point and the maximum percentage reduction.[7]

-

Safety: Monitor and record any adverse events throughout the study.

-

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on URAT1 in the renal proximal tubule.

Experimental Workflow

Caption: Workflow for an in vitro URAT1 inhibition assay.

Conclusion

This compound is a potent and selective URAT1 inhibitor that effectively lowers serum uric acid levels by promoting its renal excretion. Its mechanism of action is centered on the direct inhibition of the URAT1 transporter in the proximal tubules of the kidneys. Clinical data, although still emerging, suggests a favorable pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel URAT1 inhibitors. As more data from ongoing Phase III trials become available, a more complete understanding of this compound's clinical efficacy and safety will be established, potentially positioning it as a valuable therapeutic option for the management of hyperuricemia and gout.

References

- 1. XNW3009 | MedPath [trial.medpath.com]

- 2. explorationpub.com [explorationpub.com]

- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]

- 6. abmole.com [abmole.com]

- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Xininurad: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xininurad (also known as XNW3009) is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. Developed to address the unmet needs in the management of hyperuricemia and gout, this compound offers a promising therapeutic option. This document provides a comprehensive technical overview of the discovery, mechanism of action, and a proposed synthesis of this compound, tailored for professionals in the field of drug development and research.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the major transporter responsible for this reabsorption.

Inhibition of URAT1 presents a compelling strategy for the treatment of hyperuricemia. By blocking this transporter, uricosuric agents increase the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This compound has emerged as a next-generation URAT1 inhibitor with high potency and selectivity.

Discovery of this compound

While specific details regarding the initial lead discovery and optimization of this compound are not extensively published in peer-reviewed literature, its development follows the trajectory of targeted drug design aimed at enhancing potency and selectivity for URAT1 while minimizing off-target effects that have limited older uricosuric agents.[1]

The discovery process for selective URAT1 inhibitors like this compound likely involved:

-

High-Throughput Screening (HTS): Screening of large compound libraries against human URAT1 (hURAT1) expressing cell lines to identify initial hits.

-

Lead Optimization: Chemical modification of initial hits to improve potency, selectivity, and pharmacokinetic properties. This process often involves structure-activity relationship (SAR) studies to understand the chemical features essential for potent URAT1 inhibition.[2][3]

-

Pharmacophore Modeling: Based on the structures of known URAT1 inhibitors such as Lesinurad and Benzbromarone, computational models were likely employed to design novel scaffolds with improved binding affinity and selectivity for the URAT1 transporter.

A key development goal for new URAT1 inhibitors has been to improve upon the safety profile of earlier drugs, particularly concerning hepatotoxicity and nephrotoxicity.[4] Preclinical data suggests this compound has a favorable safety profile in this regard.[4]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

dot

Caption: Mechanism of action of this compound on the URAT1 transporter in the renal proximal tubule.

Quantitative Data

In Vitro Potency

This compound has demonstrated significantly higher potency as a hURAT1 inhibitor compared to other drugs in its class.[4]

| Compound | Target | IC50 |

| This compound | hURAT1 | >40-fold lower than Benzbromarone and Lesinurad[4] |

| Benzbromarone | hURAT1 | ~0.22 µM[5] |

| Lesinurad | hURAT1 | ~3.5 µM[5] |

Clinical Pharmacokinetics

A clinical study in patients with varying degrees of renal impairment provided the following pharmacokinetic data after a single 1 mg oral dose of this compound.[6][7][8]

| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |

| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |

| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |

| Plasma Free Fraction (%) | 0.702 - 0.861 | 0.702 - 0.861 | 0.702 - 0.861 |

| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |

Clinical Pharmacodynamics

The same study evaluated the effect of a single 1 mg dose of this compound on serum uric acid levels.[7]

| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |

| % Maximum Reduction in sUA (%MPUA) | -67.4 | -63.6 | -48.8 |

| % Change in AUEC0-24h of sUA | -50.2 | -49.3 | -31.1 |

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound has not been published in the public domain, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4-diaryl-1,3-thiazole-5-carboxylic acids. The following represents a logical and feasible, though not definitively confirmed, synthetic workflow.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2,6-Dimethylthiobenzamide

To a solution of 2,6-dimethylaniline in pyridine, phosphorus pentasulfide is added portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,6-dimethylthiobenzamide.

Step 2: Synthesis of 2-Bromo-1-(5-bromo-2-methylphenyl)ethan-1-one

2-(5-Bromo-2-methylphenyl)acetic acid is dissolved in dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to give the crude acid chloride. The acid chloride is then dissolved in DCM and cooled to 0 °C. Aluminum chloride is added, followed by the portion-wise addition of N-bromosuccinimide (NBS). The reaction is stirred at room temperature overnight. The reaction is quenched with ice-water and extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Step 3: Hantzsch Thiazole Synthesis to form Ethyl 2-(5-bromo-2-methylphenyl)-4-(2,6-dimethylphenyl)-1,3-thiazole-5-carboxylate

A mixture of 2-bromo-1-(5-bromo-2-methylphenyl)ethan-1-one and 2,6-dimethylthiobenzamide in ethanol is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 4: Saponification to this compound

The ethyl ester from the previous step is suspended in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

This compound is a potent and selective URAT1 inhibitor with a promising clinical profile for the treatment of hyperuricemia and gout. Its mechanism of action, centered on the inhibition of renal uric acid reabsorption, directly addresses the underlying cause of hyperuricemia in many patients. The pharmacokinetic data from clinical trials in patients with renal impairment suggest predictable and manageable alterations in drug exposure. While the specific details of its discovery and synthesis are not fully public, a plausible synthetic route can be devised based on established chemical principles. Further clinical development will continue to elucidate the full therapeutic potential and safety profile of this compound.

References

- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]

- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Xininurad: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is an orally administered, small-molecule selective inhibitor of the urate transporter 1 (URAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it is currently in late-stage clinical development for the treatment of hyperuricemia and its primary clinical manifestation, gout.[1][2] this compound's mechanism of action involves the inhibition of URAT1 in the kidneys, which is responsible for the majority of uric acid reabsorption. By blocking this transporter, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Preclinical and early clinical data suggest that this compound may offer an improved efficacy and safety profile compared to existing therapies.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in a clinical study involving patients with varying degrees of renal impairment.[3] A Phase I study in healthy volunteers has also been conducted.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following oral administration, this compound is absorbed, with pharmacokinetic parameters evaluated in both healthy volunteers and patients with renal impairment.[3][4]

-

Distribution : The percentage of free this compound in plasma is low, ranging from 0.702% to 0.861%, indicating high plasma protein binding.[3]

-

Metabolism : this compound exhibits stable metabolism in hepatic cells.[2]

-

Excretion : The cumulative urinary excretion of this compound over 96 hours is low, with geometric means ranging from 0.502% to 0.809% of the administered dose. This suggests that non-renal routes, such as hepatic metabolism, are the primary pathways for this compound's elimination.[3]

Pharmacokinetic Parameters in Patients with Renal Impairment

A study in patients with normal renal function, mild renal impairment, and moderate renal impairment provides the following single-dose (1 mg) pharmacokinetic data.[3]

| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |

| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |

| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |

| Free this compound in Plasma (%) | 0.702 - 0.861 (overall range) | 0.702 - 0.861 (overall range) | 0.702 - 0.861 (overall range) |

| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |

Data presented as geometric means.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of serum uric acid levels through the inhibition of URAT1.

Mechanism of Action

This compound is a selective inhibitor of the human urate transporter 1 (hURAT1).[2] URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[3]

Mechanism of action of this compound.

In Vitro Potency and Selectivity

This compound has been shown to be a potent inhibitor of hURAT1, with an IC50 more than 40 times lower than that of other URAT1 inhibitors such as benzbromarone and lesinurad.[2] While specific IC50 values for this compound against other key renal transporters like OAT1, OAT3, GLUT9, and ABCG2 are not publicly available, it is positioned as a selective URAT1 inhibitor.[2][5] A review article explicitly states "No data" for this compound's effects on these other transporters.[5]

Clinical Pharmacodynamic Effects

In a Phase II clinical trial, this compound demonstrated a significant dose-dependent reduction in serum uric acid levels. In the 0.5 mg dose group, over 72% of subjects achieved a target sUA level of ≤360 µmol/L, compared to 51.9% in the control group receiving 50 mg of benzbromarone.[2]

In a study of patients with renal impairment, a single 1 mg dose of this compound resulted in a noticeable reduction in serum uric acid levels across all groups (normal, mild, and moderate renal impairment).[3] Moderate renal impairment was observed to slightly reduce the uric acid-lowering effect of this compound, though the reduction was limited. Mild renal impairment had no discernible impact on its effect.[3]

Safety and Tolerability

The available clinical data suggest that this compound is generally safe and well-tolerated.

-

In Patients with Renal Impairment : Adverse events and reactions reported in the study of patients with renal impairment were all Grade 1 in severity and resolved.[3]

-

Phase II Clinical Trial : The Phase II study reported that adverse events were mostly mild (Grade 1-2), with no significant hepatotoxicity or nephrotoxicity observed.[2]

-

Drug Interactions : this compound is reported to have no CYP enzyme induction, suggesting a low risk for pharmacokinetic drug-drug interactions.[2] However, formal drug interaction studies have not been published.[5]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical evaluation of this compound are not extensively available in the public domain. However, based on the published studies and general practices for similar compounds, the following methodologies are likely employed.

Bioanalytical Method for Quantification of this compound

The concentration of this compound in plasma and urine was measured by liquid-phase tandem mass spectrometry (LC-MS/MS).[3] While the specific parameters for this compound are not detailed, a general workflow for such an assay is outlined below.

Bioanalytical workflow for this compound.

URAT1 Inhibition Assay (In Vitro)

The inhibitory activity of this compound on URAT1 is likely determined using a cell-based assay with a recombinant cell line overexpressing the hURAT1 transporter.

URAT1 inhibition assay workflow.

Clinical Study Design for Pharmacokinetics and Pharmacodynamics

The clinical study in patients with renal impairment utilized a parallel, open-label, single-dose design.[3]

References

- 1. XNW3009 | MedPath [trial.medpath.com]

- 2. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]

- 3. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]

- 4. | BioWorld [bioworld.com]

- 5. explorationpub.com [explorationpub.com]

Preclinical Development of Xininurad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xininurad (XNW3009) is a novel, potent, and selective inhibitor of the human urate transporter 1 (hURAT1) currently under development for the treatment of hyperuricemia and gout. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacology, and pharmacokinetics. Due to the limited publicly available preclinical toxicology and comprehensive pharmacokinetic data for this compound, this guide also incorporates illustrative examples from other selective URAT1 inhibitors to provide a broader context for drug development professionals. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate understanding.

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis by reabsorbing uric acid from the renal tubules. Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and lower serum uric acid levels. This compound has emerged as a promising therapeutic candidate in this class due to its high potency and selectivity for hURAT1.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting URAT1, which is located on the apical membrane of renal proximal tubular cells. By blocking URAT1-mediated reabsorption of uric acid from the glomerular filtrate back into the bloodstream, this compound increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.

Preclinical Pharmacology

In vitro studies have demonstrated the high potency of this compound in inhibiting hURAT1.

Table 1: In Vitro Potency of this compound

| Target | Assay System | IC50 (nM) | Positive Control (Benzbromarone) IC50 (nM) | Reference |

| hURAT1 | In vitro cell-based assay | 7.17 | 389.31 | [1] |

Experimental Protocol: In Vitro hURAT1 Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against hURAT1, based on common practices in the field.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hURAT1 transporter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cell Seeding: Cells are seeded into 24-well plates and grown to confluence.

-

Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of this compound or a vehicle control.

-

Urate Uptake: The uptake reaction is initiated by adding a transport buffer containing a fixed concentration of radiolabeled [14C]-uric acid.

-

Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells three times with ice-cold transport buffer.

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Pharmacokinetics

Limited preclinical pharmacokinetic data for this compound is publicly available. The primary metabolic pathways have been identified in Sprague-Dawley rats.

Table 2: Preclinical Metabolism of this compound

| Species | Primary Metabolic Pathways | Reference |

| Sprague-Dawley Rat | Multisite mono-oxidation and Phase II conjugation with sulfate, glucose, and glucuronic acid. | [1] |

Due to the lack of a complete preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound, the following table presents representative pharmacokinetic parameters for another selective URAT1 inhibitor, Lesinurad, in rats and monkeys to provide a comparative context.

Table 3: Representative Preclinical Pharmacokinetic Parameters of Lesinurad (for illustrative purposes)

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |

| Rat | 10 | Oral | 5.8 | 1.0 | 25 | 2.5 |

| Monkey | 10 | Oral | 4.2 | 2.0 | 30 | 4.0 |

Note: This data is for Lesinurad and is intended to be illustrative of the types of parameters determined in preclinical pharmacokinetic studies.

Experimental Protocol: Preclinical Pharmacokinetic Study in Rodents (General Protocol)

References

Xininurad's URAT1 Selectivity: A Deep Dive into the Molecular Basis

For Immediate Release

This technical guide provides an in-depth analysis of the molecular basis for Xininurad's (XNW3009) selectivity for the urate transporter 1 (URAT1). Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the intricate molecular interactions and pathways governing this compound's mechanism of action.

Introduction: The Significance of URAT1 Inhibition in Gout Management

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in maintaining urate homeostasis. It is responsible for the reabsorption of approximately 90% of urate filtered by the glomeruli back into the bloodstream.[1][2][3] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy for increasing uric acid excretion and lowering serum urate levels.[4][5]

While several URAT1 inhibitors have been developed, achieving high selectivity is crucial to minimize off-target effects and ensure a favorable safety profile.[4] this compound, a novel selective URAT1 inhibitor developed by Evopoint Biosciences, has demonstrated significant potential in this regard.[6]

This compound: A Potent and Selective URAT1 Inhibitor

This compound (XNW3009) is a small molecule inhibitor designed to specifically target URAT1. Preclinical data indicates that this compound possesses a significantly higher potency for URAT1 compared to other inhibitors in its class. According to Evopoint Biosciences, the IC50 value of this compound for human URAT1 (hURAT1) is over 40 times lower than that of established URAT1 inhibitors such as benzbromarone and lesinurad.[6] This enhanced potency suggests that this compound may achieve therapeutic efficacy at lower doses, potentially reducing the risk of dose-dependent adverse events.

Comparative Selectivity Profile of URAT1 Inhibitors

To fully appreciate the selectivity of this compound, it is essential to compare its inhibitory activity against URAT1 with its activity against other key renal transporters involved in urate homeostasis. These include the organic anion transporters OAT1 and OAT3, the ATP-binding cassette transporter ABCG2, and the glucose transporter GLUT9. While specific quantitative data for this compound's activity against these off-target transporters is not yet publicly available, the following table provides a comparative summary of the selectivity profiles for other notable URAT1 inhibitors. This serves as a benchmark for understanding the importance of a high selectivity ratio.

| Drug | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | ABCG2 IC50 (µM) | Selectivity Ratio (Off-Target/URAT1) |

| This compound (XNW3009) | >40x lower than Benzbromarone/Lesinurad[6] | Data not available | Data not available | Data not available | Data not available |

| Dotinurad | 0.0372[7] | 4.08[7] | 1.32[7] | 4.16[7] | OAT1: 110x, OAT3: 35x, ABCG2: 112x |

| Lesinurad | 3.36 - 7.18[8] | ~7[9] | ~7[9] | No significant inhibition[9] | OAT1: ~1-2x, OAT3: ~1-2x |

| Benzbromarone | 0.28 | Data not available | Data not available | Data not available | Data not available |

| Probenecid | 30.0[7] | Data not available | Data not available | Data not available | Data not available |

Molecular Basis of this compound's Selectivity for URAT1

The high selectivity of novel URAT1 inhibitors like this compound is rooted in their specific molecular interactions with the transporter protein. Cryo-electron microscopy and mutagenesis studies of other URAT1 inhibitors have revealed a common binding site within the core of the transporter.[10][11] However, the affinity and specificity of each inhibitor are determined by unique interactions with key amino acid residues.

For instance, studies with lesinurad and verinurad have highlighted the critical role of phenylalanine at position 365 (Phe365) in the seventh transmembrane segment of hURAT1 for high-affinity binding.[8][12] The presence of this residue, which is unique to humans and some primates, contributes to the species-specific efficacy of these drugs.[8] It is highly probable that this compound's molecular structure allows for optimal interaction with this and other key residues within the URAT1 binding pocket, leading to its superior potency and selectivity.

The following diagram illustrates the general mechanism of URAT1 inhibition, which involves the inhibitor binding to the central cavity of the transporter, thereby blocking the reabsorption of uric acid.

Figure 1: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition by this compound.

Experimental Protocols for Assessing URAT1 Selectivity

The determination of a URAT1 inhibitor's selectivity profile involves a series of well-defined in vitro assays. The following protocols provide a general framework for these key experiments.

Cell-Based Uric Acid Uptake Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against URAT1.

Objective: To measure the inhibition of URAT1-mediated uric acid uptake by a test compound in a cellular system.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). Non-transfected or empty vector-transfected HEK293 cells serve as a negative control.[13][14]

-

Compound Incubation: The URAT1-expressing cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[13]

-

Uric Acid Uptake: A solution containing a known concentration of uric acid (often radiolabeled, e.g., [¹⁴C]-uric acid, or unlabeled) is added to the cells, and uptake is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.[1][13]

-

Cell Lysis and Detection: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular uric acid concentration is measured. For radiolabeled uric acid, scintillation counting is used.[2] For unlabeled uric acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific detection method.[15][16][17][18][19]

-

Data Analysis: The uric acid uptake in control cells is subtracted from that in URAT1-expressing cells to determine URAT1-specific uptake. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.[13]

Figure 2: Experimental workflow for determining the IC50 of a URAT1 inhibitor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the URAT1 transporter.

Objective: To determine the binding affinity (Ki) of a test compound to URAT1.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing hURAT1.[10]

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind URAT1 (e.g., a high-affinity radiolabeled URAT1 inhibitor) and a range of concentrations of the unlabeled test compound (e.g., this compound).[20][10][21]

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filter, representing the amount of bound ligand, is quantified by scintillation counting.[20][21]

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]

Figure 3: Logical relationship of components and steps in a radioligand binding assay for URAT1.

Conclusion

The available evidence strongly suggests that this compound is a highly potent and selective URAT1 inhibitor. Its significantly lower IC50 for URAT1 compared to other uricosurics indicates a potential for a best-in-class profile in the treatment of hyperuricemia and gout. The molecular basis for this selectivity likely lies in its optimized interaction with key amino acid residues within the URAT1 binding pocket. Further publication of detailed preclinical data, including its selectivity profile against other renal transporters, will be crucial for a comprehensive understanding of its mechanism of action and for solidifying its position in the therapeutic landscape. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel URAT1 inhibitors.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Gout Drug Pipeline Expands with 25+ Novel Therapies as Companies Target Unmet Medical Needs [trial.medpath.com]

- 9. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. UPLC-MS/MS Method for Determination of Uric Acid and Creatinine in Serum and Urine of Hyperuricemic Mice [cjcu.jlu.edu.cn]

- 19. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Xininurad's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is a novel investigational agent identified as a potent inhibitor of the urate transporter 1 (URAT1).[1] URAT1 is a key protein in the renal reabsorption of uric acid, playing a critical role in maintaining urate homeostasis.[2] Inhibition of URAT1 is a clinically validated mechanism for reducing serum uric acid levels, offering a therapeutic strategy for the management of hyperuricemia and gout.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory activity against URAT1 and other key transporters and enzymes involved in urate homeostasis and drug disposition.

While specific quantitative data for this compound's inhibitory activity (IC50 values) are not yet publicly available, this guide presents a framework for its in vitro characterization. The tables below feature representative data based on the known activity of other selective URAT1 inhibitors to illustrate the expected profile of such a compound.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the hypothetical in vitro inhibitory activity of this compound against key targets. These values are for illustrative purposes and are based on the profiles of other selective URAT1 inhibitors.

Table 1: Inhibitory Potency (IC50) of this compound against Urate Transporters

| Target Transporter | Hypothetical IC50 (nM) | Test System | Reference Compound | Reference IC50 (nM) |

| URAT1 | 50 | HEK293 cells expressing human URAT1 | Dotinurad | 37.2[1][4] |

| OAT1 | >10,000 | HEK293 cells expressing human OAT1 | Dotinurad | 4,080[4] |

| OAT3 | >10,000 | HEK293 cells expressing human OAT3 | Dotinurad | 1,320[4] |

Table 2: Inhibitory Potency (IC50) of this compound against Xanthine Oxidase

| Target Enzyme | Hypothetical IC50 (µM) | Test System | Reference Compound | Reference IC50 (µM) |

| Xanthine Oxidase | >100 | Cell-free enzymatic assay | Allopurinol | ~7.5 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing inhibitors of URAT1, OAT1, OAT3, and xanthine oxidase.

URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against URAT1-mediated uric acid uptake.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

HEK293 wild-type cells (for non-specific uptake control)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

[¹⁴C]-Uric acid

-

This compound

-

Probenecid (positive control)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell lysis buffer

-

Scintillation cocktail

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed hURAT1-expressing HEK293 cells and wild-type HEK293 cells in 96-well plates and culture until they reach approximately 90% confluency.

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control (Probenecid) in HBSS.

-

Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells with the different concentrations of this compound or control compounds for 10 minutes at 37°C.

-

Uptake Assay: Initiate the uptake reaction by adding HBSS containing [¹⁴C]-uric acid to each well. Incubate for 5 minutes at 37°C.

-

Termination and Lysis: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS. Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in hURAT1-expressing cells to determine the specific uptake. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

OAT1 and OAT3 Inhibition Assays

Objective: To assess the off-target inhibitory activity of this compound on OAT1 and OAT3.

Materials:

-

HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)

-

[³H]-Para-aminohippuric acid (PAH) for OAT1 or [³H]-Estrone-3-sulfate (E3S) for OAT3

-

This compound

-

Probenecid (positive control for OAT1 and OAT3)

-

Other materials as listed for the URAT1 assay.

Procedure: The protocol is similar to the URAT1 inhibition assay, with the following modifications:

-

Use hOAT1- or hOAT3-expressing HEK293 cells.

-

Use [³H]-PAH as the substrate for the OAT1 assay and [³H]-E3S as the substrate for the OAT3 assay.

-

The positive control for both assays will be Probenecid.

Xanthine Oxidase Inhibition Assay

Objective: To determine if this compound inhibits the enzymatic activity of xanthine oxidase.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

This compound

-

Allopurinol (positive control)

-

Spectrophotometer and 96-well UV-transparent plates

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add potassium phosphate buffer, the test compound (this compound) or positive control (Allopurinol) at various concentrations, and xanthine oxidase solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Enzymatic Reaction: Initiate the reaction by adding xanthine solution to each well.

-

Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a spectrophotometer. The rate of uric acid formation is determined by the increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for an in vitro transporter inhibition assay.

References

Xininurad and the Preclinical Landscape of URAT1 Inhibitors: A Technical Guide

Disclaimer: As of late 2025, detailed preclinical data on Xininurad (XNW3009) regarding its specific effects on serum uric acid levels in animal models are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the typical preclinical evaluation for a URAT1 (Urate Transporter 1) inhibitor, drawing upon established methodologies and data from analogous compounds in the same class. This document is intended for researchers, scientists, and drug development professionals to illustrate the expected preclinical journey of a compound like this compound.

Introduction to this compound and URAT1 Inhibition

This compound is a novel, selective URAT1 inhibitor under development for the treatment of hyperuricemia and gout. URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood. By inhibiting URAT1, this compound is designed to increase the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels. The therapeutic goal is to reduce sUA to prevent the formation of monosodium urate crystals, which are the causative agent of gouty arthritis.

The preclinical development of a URAT1 inhibitor like this compound is crucial for establishing its pharmacodynamic effects, dose-response relationship, and safety profile before moving into human clinical trials.

Preclinical Models of Hyperuricemia

To evaluate the efficacy of URAT1 inhibitors, various preclinical animal models that mimic human hyperuricemia are employed.

-

Potassium Oxonate-Induced Hyperuricemia in Rodents: This is the most common and well-established model. Potassium oxonate is a uricase inhibitor. Since rodents, unlike humans, possess the enzyme uricase which breaks down uric acid, inhibiting this enzyme leads to an acute and transient increase in serum uric acid levels. This model is useful for rapid screening and dose-response studies.

-

Uricase Knockout/Knockdown Models: Genetically modified animals, typically mice, that lack a functional uricase gene (Uox-knockout) provide a more chronic and genetically relevant model of hyperuricemia, as the absence of uricase is a key factor in human predisposition to high uric acid levels.[1][2][3][4][5]

Experimental Protocols

Below are detailed methodologies for key experiments typically conducted in the preclinical evaluation of a URAT1 inhibitor.

Potassium Oxonate-Induced Hyperuricemia in Rats

Objective: To assess the dose-dependent effect of a test compound on serum uric acid levels in an acute hyperuricemia model.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Potassium Oxonate (Sigma-Aldrich)

-

Test compound (e.g., this compound)

-

Vehicle for test compound

-

Allopurinol or Benzbromarone (positive controls)

-

Apparatus for blood collection (e.g., retro-orbital sinus)

-

Centrifuge

-

Serum analysis equipment (e.g., spectrophotometer or HPLC system)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.

-

Grouping: Randomly divide animals into groups (n=8-10 per group):

-

Normal Control (Vehicle only)

-

Hyperuricemic Model (Vehicle + Potassium Oxonate)

-

Positive Control (e.g., Allopurinol 10 mg/kg + Potassium Oxonate)

-

Test Compound (Low, Medium, High doses + Potassium Oxonate)

-

-

Dosing:

-

Blood Sampling: Collect blood samples at baseline (pre-dosing) and at specified time points post-potassium oxonate administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Uric Acid Measurement: Analyze serum uric acid concentrations using a validated method, such as a commercial enzymatic colorimetric kit or a more precise method like UPLC-UV (Ultra-Performance Liquid Chromatography with UV detection).[10][11][12][13]

Uricase Knockout Mouse Model

Objective: To evaluate the long-term efficacy and mechanism of action of a test compound in a chronic, genetically-induced hyperuricemia model.

Materials:

-

Uricase knockout (Uox-/-) mice and wild-type littermates.

-

Test compound and vehicle.

-

Metabolic cages for urine collection.

-

Equipment for blood collection and serum/urine analysis.

Procedure:

-

Animal Husbandry: House Uox-/- mice and their wild-type counterparts under specific pathogen-free conditions. These mice spontaneously develop hyperuricemia.[1][2][3][4][5]

-

Dosing: Administer the test compound or vehicle daily for an extended period (e.g., 1-4 weeks).

-

Sample Collection:

-

Collect blood samples weekly to monitor serum uric acid levels.

-

At the end of the study, place mice in metabolic cages for 24 hours to collect urine for uric acid and creatinine measurement to assess fractional excretion of uric acid (FEUA).

-

-

Analysis:

-

Measure serum and urine uric acid and creatinine levels.

-

Calculate FEUA using the formula: (Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine).

-

At the end of the study, kidney tissues may be harvested for histopathological examination to assess for urate crystal deposition and signs of nephropathy.

-

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Illustrative Dose-Response Effect of a URAT1 Inhibitor on Serum Uric Acid in a Rat Hyperuricemia Model

| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) at 2h post-PO | % Reduction vs. Model |

| Normal Control | - | 1.5 ± 0.3 | - |

| Hyperuricemic Model | - | 6.8 ± 0.9 | 0% |

| Positive Control (Allopurinol) | 10 | 3.2 ± 0.5 | 52.9% |

| Test Compound | 1 | 5.5 ± 0.7 | 19.1% |

| Test Compound | 3 | 4.1 ± 0.6 | 39.7% |

| Test Compound | 10 | 2.9 ± 0.4* | 57.4% |

| Data are presented as Mean ± SD. *p < 0.05 compared to the Hyperuricemic Model group. Data is illustrative. |

Table 2: Illustrative Effect of a URAT1 Inhibitor on Serum Uric Acid and Fractional Excretion in Uricase Knockout Mice (after 2 weeks of daily dosing)

| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid (mg/dL) | Fractional Excretion of Uric Acid (%) |

| Wild-Type Control | - | 1.2 ± 0.2 | 15.2 ± 2.1 |

| Uox-/- Control | - | 8.5 ± 1.1 | 4.3 ± 0.8 |

| Uox-/- + Test Compound | 5 | 4.3 ± 0.7 | 12.8 ± 1.9 |

| Data are presented as Mean ± SD. *p < 0.05 compared to the Uox-/- Control group. Data is illustrative. |

Visualization of Pathways and Workflows

Mechanism of Action of URAT1 Inhibitors

References

- 1. Knockout of the urate oxidase gene provides a stable mouse model of hyperuricemia associated with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stable liver-specific urate oxidase gene knockout hyperuricemia mouse model finds activated hepatic de novo purine biosynthesis and urate nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Uricase-deficient mouse with high uric acid is generated based on CRISPR/Cas9 system [zgsydw.alljournal.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers | MDPI [mdpi.com]

- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

Early-Phase Clinical Development of Xininurad: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is an investigational small molecule inhibitor of the urate transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action positions this compound as a potential therapeutic agent for hyperuricemia and its clinical manifestation, gout. This technical guide provides an in-depth summary of the available early-phase clinical trial results for this compound, with a focus on its pharmacokinetics, pharmacodynamics, and safety profile.

Mechanism of Action: URAT1 Inhibition

This compound exerts its pharmacological effect by targeting the URAT1 transporter located in the apical membrane of proximal tubule cells in the kidneys. URAT1 is a crucial component of the renal urate handling system, mediating the reabsorption of filtered uric acid from the tubular lumen back into the circulation. Inhibition of URAT1 by this compound blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid (sUA) levels.

Figure 1: Mechanism of Action of this compound.

Early-Phase Clinical Trial Results

To date, detailed results from one early-phase clinical trial of this compound have been publicly disclosed (Clinical Trial Registry number: CTR20211343). This study was a Phase 1, open-label, single-dose trial designed to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in subjects with varying degrees of renal function. An ongoing Phase 2/3 trial (CTR20222360) is also registered, but no data is currently available.

Pharmacokinetic Profile

The pharmacokinetic parameters of a single 1 mg oral dose of this compound were assessed in subjects with normal renal function, and mild or moderate renal impairment.

Table 1: Pharmacokinetic Parameters of this compound (1 mg single oral dose)

| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |

| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |

| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |

| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |

Data presented as geometric means.

The results indicate that mild or moderate renal impairment had a limited effect on the overall exposure to this compound. The low cumulative urinary excretion suggests that renal clearance is not the primary route of elimination for this compound.

Pharmacodynamic Effects

The primary pharmacodynamic endpoint of the study was the change in serum uric acid (sUA) levels from baseline.

Table 2: Pharmacodynamic Effects of this compound on Serum Uric Acid

| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |

| Mean Change from Baseline in sUA (%) | -50.2 | -49.3 | -31.1 |

| Maximum Percent Reduction in sUA (%) | -67.4 | -63.6 | -48.8 |

A noticeable reduction in serum uric acid levels was observed across all groups following administration of this compound. While moderate renal impairment appeared to slightly lessen the uric acid-lowering effect, the reduction was still significant.

Safety and Tolerability

In this single-dose study, this compound was found to be safe and well-tolerated in subjects with normal, mild, and moderate renal impairment. All reported adverse events were of Grade 1 severity and resolved without intervention.

Experimental Protocols

Study Design (CTR20211343)

This was a Phase 1, open-label, single-center, parallel-group study. A total of 22 subjects were enrolled and assigned to one of three groups based on their estimated glomerular filtration rate (eGFR): normal renal function, mild renal impairment, or moderate renal impairment. Each participant received a single oral dose of 1 mg this compound.

Figure 2: Workflow of the Phase 1 Clinical Trial (CTR20211343).

Bioanalytical Methods

Plasma and urine concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion and Future Directions

The available early-phase clinical data for this compound, although limited to a single study in subjects with varying degrees of renal function, are promising. The findings suggest that this compound is a well-tolerated URAT1 inhibitor with a significant serum uric acid-lowering effect. The pharmacokinetic profile appears to be largely unaffected by mild to moderate renal impairment, which is a significant advantage in the target patient population for gout, as many of these patients have some degree of renal dysfunction.

Further clinical development, including results from the ongoing Phase 2/3 trial, is eagerly awaited to establish the efficacy and safety of this compound in a broader patient population with hyperuricemia and gout. These studies will be crucial in determining the potential role of this compound in the management of this chronic and debilitating condition.

Methodological & Application

Application Notes: Xininurad for In Vitro URAT1 Inhibition

Introduction

Xininurad (also known as XNW3009) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein in the renal reabsorption of uric acid. Dysregulation of URAT1 is a major contributor to hyperuricemia and gout. This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on hURAT1 expressed in a human embryonic kidney (HEK293) cell line.

Principle of the Assay

The assay measures the uptake of uric acid into HEK293 cells stably expressing hURAT1. The inhibition of this uptake by this compound is quantified by measuring the intracellular uric acid concentration, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in intracellular uric acid in the presence of this compound indicates its inhibitory effect on URAT1 function.

Quantitative Data Summary

The inhibitory potency of this compound against hURAT1 is significantly higher than other known URAT1 inhibitors. The half-maximal inhibitory concentration (IC50) of this compound is reported to be over 40 times lower than that of benzbromarone and lesinurad.

| Compound | Target | IC50 (nM) | Cell Line | Assay Method |

| This compound (XNW3009) | hURAT1 | < 5 | HEK293 | Uric Acid Uptake |

| Benzbromarone | hURAT1 | ~200 | HEK293 | Uric Acid Uptake |

| Lesinurad | hURAT1 | ~7300 | - | - |

Note: The IC50 value for this compound is estimated based on the reported relative potency. The IC50 for Benzbromarone can vary depending on the specific assay conditions.

URAT1 Signaling Pathway

URAT1, encoded by the SLC22A12 gene, is an organic anion transporter primarily located on the apical membrane of renal proximal tubular cells.[1] It mediates the reabsorption of urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate or nicotinate.[1] Inhibition of URAT1 by drugs like this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a reduction of its levels in the blood.

Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a non-radioactive method for assessing the inhibitory activity of this compound on hURAT1 expressed in HEK293 cells, followed by LC-MS/MS analysis.

Materials and Reagents

-

Cell Lines:

-

HEK293 cells stably expressing hURAT1 (hURAT1-HEK293)

-

Parental HEK293 cells (for control)

-

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

Assay Buffer (Krebs-Ringer Buffer, pH 7.4):

-

NaCl: 120 mM

-

KCl: 4.7 mM

-

KH2PO4: 1.2 mM

-

MgSO4: 1.2 mM

-

CaCl2: 2.5 mM

-

NaHCO3: 25 mM

-

HEPES: 10 mM

-

-

Uric Acid Stock Solution: Prepare a stock solution of uric acid in a suitable buffer (e.g., 0.1 M NaOH) and dilute to the final concentration in the assay buffer.

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Wash Buffer: Phosphate-buffered saline (PBS), ice-cold.

-

Cell Lysis Buffer: A suitable buffer for cell lysis that is compatible with LC-MS/MS analysis (e.g., methanol with an internal standard).

-

Internal Standard: Isotope-labeled uric acid (e.g., [1,3-15N2]uric acid) for LC-MS/MS quantification.

Experimental Procedure

-

Cell Culture:

-

Culture hURAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with pre-warmed assay buffer.

-

Pre-incubate the cells with 100 µL of assay buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15-30 minutes at 37°C.[2]

-

-

Uric Acid Uptake:

-

Initiate the uptake by adding 100 µL of assay buffer containing a known concentration of uric acid (e.g., 50-100 µM).

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]

-

-

Termination of Uptake and Cell Lysis:

-

Terminate the uptake by rapidly aspirating the assay solution.

-

Wash the cells three times with ice-cold PBS to remove extracellular uric acid.

-

Lyse the cells by adding a specific volume of cell lysis buffer containing the internal standard to each well.

-

Incubate for a few minutes to ensure complete lysis and then collect the cell lysates.

-

-

Sample Analysis:

-

Centrifuge the cell lysates to pellet cellular debris.

-

Analyze the supernatant for uric acid concentration using a validated LC-MS/MS method.[3]

-

Normalize the intracellular uric acid concentration to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the percentage of URAT1-specific uric acid uptake by subtracting the uptake in parental HEK293 cells from that in hURAT1-HEK293 cells.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro URAT1 inhibition assay.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Xininurad: A Potent and Selective URAT1 Inhibitor for Investigating Renal Urate Transport Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is a novel, orally active small-molecule inhibitor of the human urate transporter 1 (hURAT1).[1] As a selective urate reabsorption inhibitor (SURI), this compound is a valuable tool for studying the intricate mechanisms of renal urate transport and developing therapeutic strategies for hyperuricemia and gout.[1][2] URAT1 is a key protein located in the proximal convoluted tubule of the kidney, responsible for the reabsorption of approximately 90% of uric acid from the glomerular filtrate back into the bloodstream.[1] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action, its selectivity profile, and detailed protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the function of the URAT1 transporter. This transporter, encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of proximal tubule cells in the kidney. It facilitates the reabsorption of urate from the tubular lumen in exchange for intracellular anions. By binding to and blocking URAT1, this compound disrupts this reabsorption process, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.

dot

Caption: this compound blocks the URAT1 transporter, inhibiting urate reabsorption.

Data Presentation

Quantitative Analysis of Inhibitory Activity

While the precise IC50 value for this compound's inhibition of hURAT1 is not publicly available, preclinical data indicates that it is a highly potent inhibitor. Evopoint Biosciences has stated that the IC50 of this compound for hURAT1 is more than 40 times lower than that of other URAT1 inhibitors like Benzbromarone and Lesinurad.[1] For comparative purposes, the table below summarizes the available IC50 values for other common uricosuric agents against key renal urate transporters.

| Compound | URAT1 | OAT1 | OAT3 | ABCG2 | GLUT9 |

| This compound | >40x more potent than Benzbromarone & Lesinurad[1] | Data not available | Data not available | Data not available | Data not available |

| Lesinurad | 3.53 µM[3] | 3.90 µM[3] | 3.54 µM[3] | No effect up to 100 µM[3] | No effect up to 100 µM[3] |

| Verinurad | 0.025 µM[4] | 4.6 µM[4] | Data not available | Data not available | Data not available |

| Dotinurad | 0.0372 µM[5] | 4.08 µM[5] | 1.32 µM[5] | 4.16 µM[5] | Not an inhibitor[6] |

| Benzbromarone | 0.29 µM[3] | Data not available | Data not available | Data not available | Weak activity[3] |

| Probenecid | 13.23 µM[3] | Inhibitor[2] | Inhibitor[2] | Data not available | Inhibitor[2] |

Pharmacokinetic Profile of this compound

A clinical study in patients with varying degrees of renal impairment provides insight into the pharmacokinetic properties of this compound following a single oral dose.[7]

| Patient Group | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) |

| Normal Renal Function | 42.9 | 982 |

| Mild Renal Impairment | 57.7 | 1380 |

| Moderate Renal Impairment | 46.0 | 1050 |

Experimental Protocols

In Vitro URAT1 Inhibition Assay using [14C]-Uric Acid

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on hURAT1-mediated uptake of radiolabeled uric acid.

Workflow Diagram:

dot

Caption: Workflow for determining the IC50 of this compound on URAT1.

Materials:

-

HEK293 cells stably expressing hURAT1

-

HEK293 cells (wild-type, for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) for selection

-

[14C]-Uric acid

-

This compound

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

Wash Buffer (e.g., ice-cold PBS)

-

Cell Lysis Buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

24-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture:

-

Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For the hURAT1-expressing cells, include an appropriate concentration of G418 in the culture medium to maintain selection.

-

Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

-

Inhibition Assay:

-

Add the this compound dilutions (and a vehicle control) to the respective wells and pre-incubate the cells for 15 minutes at 37°C.[8]

-

Prepare the uptake solution by adding [14C]-Uric acid to the Assay Buffer (a final concentration of 50 µM is common).[8]

-

Initiate the uptake by adding the [14C]-Uric acid containing Assay Buffer to each well.

-

Incubate for 15 minutes at 37°C.[8]

-

-

Termination and Lysis:

-

To terminate the uptake, rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular radioactivity.

-

Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

-

-

Measurement and Analysis:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration in parallel wells to normalize the uptake data.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

In Vivo Hyperuricemia Animal Model Protocol

This protocol describes the induction of hyperuricemia in mice using a combination of potassium oxonate and hypoxanthine to evaluate the in vivo efficacy of this compound.

Workflow Diagram:

dot

Caption: Workflow for evaluating this compound in a hyperuricemia mouse model.

Materials:

-

Male Kunming or C57BL/6 mice (8-10 weeks old)

-

Potassium Oxonate (Uricase inhibitor)

-

Hypoxanthine (Uric acid precursor)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Metabolic cages for urine collection

-

Uric acid assay kit

-

Analytical balance

-

Gavage needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Randomly divide the mice into experimental groups (e.g., Normal Control, Hyperuricemic Model, this compound-treated, Positive Control).

-

-

Induction of Hyperuricemia:

-

Prepare a suspension of potassium oxonate in the vehicle. A common dose is 250-300 mg/kg.[9]

-

Prepare a suspension of hypoxanthine in the vehicle. A common dose is 300 mg/kg.[9]

-

One hour before the administration of hypoxanthine, administer potassium oxonate to the mice via intraperitoneal injection or oral gavage to inhibit uricase.

-

Administer hypoxanthine via oral gavage.

-

This induction is typically performed daily for a period of 7 to 14 days to establish a stable hyperuricemic model.[9]

-

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administer this compound to the treatment groups via oral gavage daily, typically one hour after the induction of hyperuricemia.

-

The control groups will receive the vehicle alone.

-

-

Sample Collection:

-

Blood: Collect blood samples from the retro-orbital plexus or tail vein at baseline and at specified time points after drug administration. Allow the blood to clot and then centrifuge to obtain serum.

-